molecular formula C30H48O4 B190433 Triptotriterpenic acid B CAS No. 128301-32-6

Triptotriterpenic acid B

Cat. No. B190433
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-GRFRUCBCSA-N
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Description

Triptotriterpenic acid B is a unique chemical compound with immense potential in scientific research1. It is used in various studies, ranging from medicinal chemistry to drug development1.



Synthesis Analysis

The synthesis of Triptotriterpenic acid B is not explicitly mentioned in the search results. However, it is known that the biotechnological synthesis of similar triterpenoids has been developed23. For instance, betulinic acid, a pentacyclic triterpenoid, has been synthesized using engineered yeasts2.



Molecular Structure Analysis

The molecular structure analysis of Triptotriterpenic acid B is not directly available from the search results. However, the analysis of molecular structures generally involves examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes4.



Chemical Reactions Analysis

The specific chemical reactions involving Triptotriterpenic acid B are not detailed in the search results. However, it’s known that chemical reactions in solution can be classified into those where no change in oxidation state occurs and those that are dependent on the combination of ions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of Triptotriterpenic acid B are not directly available from the search results. However, physical properties generally include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change7.


Scientific Research Applications

  • Isolation and Structural Identification : Triptotriterpenic acid B was isolated from total glucosides of Tripterygium Wilfordii, identified as 3 beta-22 beta-dihydroxy-delta 12-oleanen-29-oic acid, and confirmed through X-ray analysis. Its isolation is significant as it forms the basis for understanding its chemical properties and potential applications (C. P. Zhang, 1989).

  • Antitumor Properties : Research into the antitumor activities of compounds from Tripterygium wilfordii, which includes triptotriterpenic acid B, revealed strong inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent (Yang Guang-zhong, 2006).

  • Pharmacological Functions : Studies have shown that triptolide, another compound from Tripterygium wilfordii, possesses a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and proapoptotic effects. This research helps to contextualize the broader potential of compounds like triptotriterpenic acid B within the same plant (Qiuyan Liu, 2011).

  • Hepatotoxicity and Therapeutic Targets : Research indicates that the activation of certain signaling pathways can attenuate the hepatotoxicity of triptolide, another compound closely related to triptotriterpenic acid B. This could have implications for the safer application of triptotriterpenic acid B in therapeutic settings (Jing Yang et al., 2017).

  • Therapeutic Applications in Inflammatory Diseases : Triptolide, related to triptotriterpenic acid B, has shown potential for treating various inflammatory diseases, indicating a potential area of application for triptotriterpenic acid B as well (K. Yuan et al., 2019).

Future Directions

Triptotriterpenic acid B possesses immense potential in scientific research, particularly in medicinal chemistry and drug development1. However, the specific future directions for this compound are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not cover all aspects of Triptotriterpenic acid B. For more detailed information, further research and expert consultation are recommended.


properties

IUPAC Name

(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-GRFRUCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptotriterpenic acid B

CAS RN

128301-32-6
Record name Triptotriterpenic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
ZH Xiao, FZ Wang, AJ Sun, CR Li, CG Huang, S Zhang - Molecules, 2011 - mdpi.com
… saponin, 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl subprogenin D (1), together with six known triterpenoids: subprogenin D (2), abrusgenic acid (3), triptotriterpenic acid B (4), …
Number of citations: 42 www.mdpi.com
D Fan, S Parhira, GY Zhu, ZH Jiang, LP Bai - Fitoterapia, 2016 - Elsevier
Three new triterpenoids, triregelolides A, B (1, 2), and triregeloic acid (3), were isolated from the stems of Tripterygium regelii along with twenty known triterpene analogues (4–23). The …
Number of citations: 25 www.sciencedirect.com
CP Zhang - Zhongguo yi xue ke xue Yuan xue bao. Acta …, 1989 - europepmc.org
… T1 was identified as wilforlide A; T2 a new triterpenic acid, as 3 beta-22 beta-dihydroxy-delta 12-oleanen-29-oic acid, named Triptotriterpenic acid B; T6 as orthosphenic acid; T3 and …
Number of citations: 12 europepmc.org
XW Wang, H Xie - Drugs of the Future, 1999 - access.portico.org
… They include triptonide, tripchlorolide, triptriolide, triptolidenol, triptophenolide methyl ether, 16-hydroxytriptolide, 12-methoxy-triptonoterpene, triptotriterpenic acid B, 1-hydroxy-2,6,8-…
Number of citations: 16 access.portico.org
K Han - 1995 - open.library.ubc.ca
… triptotriterpenic acid A triptotriterpenic acid B triptodihydroxy acid methyl ether 3-acetoxyoleanolic acid oleanolic acid 3-oxo-olean-12-en-29-oic acid regelindiol B …
Number of citations: 3 open.library.ubc.ca
Y Sekiguchi, H Mano, S Nakatani, J Shimizu… - BMC research …, 2012 - Springer
… MTS-C H7 cells were treated for 24 h with 10 ng/mL mouse IL-1β, SRL at 50 μg dry matter/mL, 10 −8 M mangiferin (M), 10 −8 M triptotriterpenic acid B (T), or 10 −8 M (−)-epicatechin (E). …
Number of citations: 12 link.springer.com
R Agustina, AH Cahyana… - AIP Conference …, 2020 - pubs.aip.org
… abrusogenin, abruslactone A, abrusoside C, and triptotriterpenic acid B from the leaves and stems originated from Hainan Island, China; and Kennelly et al. [9] succeeded in isolating …
Number of citations: 2 pubs.aip.org
H Duan, Y Takaishi, H Momota, Y Ohmoto, T Taki… - Tetrahedron, 2001 - Elsevier
… Its 13 C NMR spectrum was similar to that of triptotriterpenic acid B (32), 15 except for the A-ring. In the HMBC spectrum, the proton signal at δ H 6.36 (H-1) correlated with the carbon …
Number of citations: 89 www.sciencedirect.com
H Lv, L Jiang, M Zhu, Y Li, M Luo, P Jiang, S Tong… - Fitoterapia, 2019 - Elsevier
The genus Tripterygium belongs to the family Celastraceae, and contains three species, ie Tripterygium wilfordii Hook. F, Tripterygium hypoglaucum (Levl.) Hutch. and Tripterygium …
Number of citations: 62 www.sciencedirect.com
Y Hua - 1991 - search.proquest.com
… wilfordii roots and triptotriterpenic acid B (35) from the root cortex of the same plant showed antiinflammatory activities in lab ani mals56, 57 … (35) R = p-OH, triptotriterpenic acid B …
Number of citations: 3 search.proquest.com

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